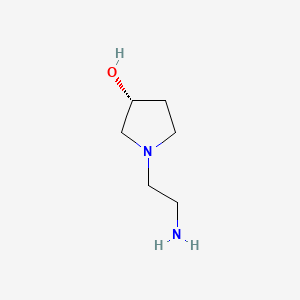

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol

Description

BenchChem offers high-quality (3R)-1-(2-Aminoethyl)-3-pyrrolidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-(2-Aminoethyl)-3-pyrrolidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLCTCNYKCENHP-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655084 | |

| Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672325-36-9 | |

| Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral molecule featuring a pyrrolidinol core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic pathway, and potential biological relevance of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, based on available data for the racemic mixture and predictions for the specific enantiomer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | - |

| Molecular Weight | 130.19 g/mol | [3] |

| CAS Number | 857637-07-1 (for the racemic mixture) | [3] |

| Appearance | Predicted: Liquid | - |

| Boiling Point | Predicted: 257.9 ± 23.0 °C at 760 mmHg | - |

| Melting Point | Predicted: Not Available | - |

| pKa | Predicted: 9.8 ± 0.1 (most basic) | - |

| logP | Predicted: -1.5 | - |

| Water Solubility | Predicted: High | - |

| Chemical Stability | Stable under standard ambient conditions (room temperature).[4] | [4] |

Experimental Protocols

While specific experimental data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is lacking, the following are detailed methodologies for determining key physicochemical properties that can be applied to this compound.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter influencing a molecule's behavior in biological systems. Potentiometric titration is a standard method for its determination.

Methodology:

-

Sample Preparation: A precise amount of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is dissolved in deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostated vessel at a specific temperature (e.g., 25 °C or 37 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Sample Preparation: A known amount of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is dissolved in the aqueous or octanol phase.

-

Partitioning: The solution is added to a flask containing the other phase. The flask is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Synthesis Pathway

A plausible synthetic route for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol can be adapted from established methods for the synthesis of substituted pyrrolidines.[5][6][7] A proposed retro-synthetic analysis and a forward synthesis are outlined below.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol.

Proposed Synthetic Workflow

The synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol can be envisioned starting from the commercially available (R)-3-Hydroxypyrrolidine.

Caption: Proposed synthetic workflow for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol.

Biological Relevance and Potential Signaling Pathways

While no specific biological activity or signaling pathway has been reported for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, the pyrrolidine scaffold is a key structural motif in a wide range of biologically active molecules.[1][2] Derivatives of pyrrolidine have demonstrated significant activity at various biological targets.

General Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-containing compounds have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

-

Antimicrobial and Antiviral Activity: Many natural and synthetic pyrrolidine derivatives have demonstrated efficacy against various pathogens.

-

Anticancer Activity: The pyrrolidine ring is a common feature in compounds designed to target cancer cells.[8]

-

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in drugs targeting CNS disorders, acting on receptors and transporters.[8]

-

Enzyme Inhibition: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve potent and selective inhibition of various enzymes.

Logical Relationship of the Pyrrolidine Scaffold to Biological Activity

The versatility of the pyrrolidine scaffold in drug design stems from its structural features that can be strategically modified to interact with specific biological targets.

Caption: Logical relationship of the pyrrolidine scaffold's features to its biological activity.

Based on the structure of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, which contains two basic nitrogen atoms and a hydroxyl group, it is plausible that this molecule could interact with biological targets that have binding pockets accommodating these functionalities. Further experimental investigation is required to elucidate its specific biological activities and any associated signaling pathways.

Conclusion

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information for the racemic mixture and predictive models. The proposed synthetic pathway offers a practical approach for its preparation, enabling further research into its unique characteristics and potential therapeutic applications. The methodologies outlined for property determination will be crucial for generating a comprehensive experimental profile of this promising compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 857637-07-1|1-(2-Aminoethyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

Introduction

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral organic molecule of interest to researchers in drug development and medicinal chemistry. Its structure, featuring a pyrrolidinol core and an aminoethyl substituent, presents a unique combination of functional groups that are crucial for its chemical properties and potential biological activity. Accurate structural elucidation and characterization are paramount for its application in scientific research. This technical guide provides a detailed overview of the expected spectroscopic data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. These predictions are based on the analysis of similar compounds and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol are detailed below.

Table 1: Predicted ¹H NMR Data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H on -OH | Broad singlet | Broad singlet |

| H on -NH₂ | Broad singlet | Broad singlet |

| H3 (on C with -OH) | ~4.3 | Multiplet |

| H2, H5 (CH₂ next to N in ring) | ~2.8 - 3.2 | Multiplet |

| H4 (other CH₂ in ring) | ~1.7 - 2.2 | Multiplet |

| CH₂ next to N (ethyl chain) | ~2.5 | Triplet |

| CH₂ next to NH₂ (ethyl chain) | ~2.8 | Triplet |

Disclaimer: Predicted values are based on data from related compounds such as 3-pyrrolidinol and 1-(2-aminoethyl)pyrrolidine. Actual experimental values may vary.[1][2]

Table 2: Predicted ¹³C NMR Data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| Carbon | Predicted Chemical Shift (ppm) |

| C3 (with -OH group) | ~70 |

| C2, C5 (CH₂ next to N in ring) | ~55 - 60 |

| C4 (other CH₂ in ring) | ~35 |

| CH₂ next to N (ethyl chain) | ~58 |

| CH₂ next to NH₂ (ethyl chain) | ~42 |

Disclaimer: Predicted values are based on data from related compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol are listed below.

Table 3: Predicted IR Absorption Bands for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H Stretch (Alcohol) | 3200-3600 | Broad |

| N-H Stretch (Amine) | 3300-3500 | Medium, may show two bands |

| C-H Stretch (Alkane) | 2850-2960 | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

| C-O Stretch (Alcohol) | 1000-1260 | Strong |

| C-N Stretch (Amine) | 1020-1250 | Medium |

Disclaimer: Predicted values are based on general IR correlation tables and data from similar compounds.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is based on computational predictions.[4]

Table 4: Predicted Mass Spectrometry Data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| Ion | Predicted m/z |

| [M+H]⁺ | 131.1179 |

| [M+Na]⁺ | 153.0998 |

| [M-H]⁻ | 129.1033 |

Disclaimer: These are predicted values for common adducts.[4] The actual mass spectrum will show a molecular ion peak and various fragment ions depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and strong signal.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

-

For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. Researchers can use this information as a reference for confirming the identity and purity of synthesized samples and for further structural characterization studies.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral 3-Pyrrolidinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3] Among its many derivatives, chiral 3-pyrrolidinols have emerged as particularly valuable building blocks, offering a unique combination of stereochemical complexity and synthetic versatility that has propelled their use in drug discovery.[1][4] This technical guide delves into the discovery and rich synthetic history of these crucial chiral intermediates, providing an in-depth overview of key milestones, synthetic strategies, and their impact on the development of novel therapeutics.

From Humble Beginnings to a Chiral Mainstay: A Historical Perspective

The journey of chiral 3-pyrrolidinol derivatives from niche chemical curiosities to indispensable tools in drug discovery has been marked by incremental advances in asymmetric synthesis and a growing appreciation for the profound impact of stereochemistry on pharmacological activity.[4] Early synthetic efforts often resulted in racemic mixtures, limiting their therapeutic potential due to the different, and sometimes detrimental, effects of each enantiomer. The quest for enantiomerically pure 3-pyrrolidinols has thus been a central theme in their history.

Key historical developments include:

-

Chiral Pool Synthesis: Early approaches leveraged naturally occurring chiral molecules as starting materials. For instance, chiral N-benzyl-3-hydroxypyrrolidine was prepared from natural malic acid and glutamic acid.[5] (R)-pyrrolidine-3-carboxylic acid, another readily available chiral building block, also serves as a versatile starting point for the stereoselective synthesis of various derivatives.[1]

-

Enzymatic and Microbial Transformations: The late 20th century saw the rise of biocatalysis for accessing chiral compounds. Methods were developed for the stereoselective esterification of racemic N-benzyl-3-hydroxypyrrolidine using enzymes or microorganisms.[5] More recently, hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. has been shown to yield (S)-1-benzoyl-3-pyrrolidinol.[6]

-

Asymmetric Synthesis: The development of powerful asymmetric catalytic methods has revolutionized the synthesis of chiral 3-pyrrolidinols. These methods allow for the direct creation of the desired enantiomer with high selectivity, often from achiral starting materials. A notable example is the enantioselective reduction of a ketone precursor to afford the desired alcohol with high enantiomeric excess.[7]

Core Synthetic Strategies: A Summary of Methodologies

The synthesis of chiral 3-pyrrolidinol derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.

Logical Workflow for Chiral Pool Synthesis:

Caption: General workflow for chiral pool synthesis of 3-pyrrolidinol derivatives.

Enantioselective Synthesis

These methods create the chiral center during the synthesis, often through the use of a chiral catalyst or reagent.

Key Asymmetric Transformations:

-

Asymmetric Ketone Reduction: A prochiral ketone is reduced to a chiral alcohol using a chiral reducing agent or a catalyst. For example, an iridium-catalyzed asymmetric transfer hydrogenation with a chiral ligand can yield the desired alcohol in high yield and enantioselectivity.[7]

-

Palladium-Catalyzed Asymmetric Cycloaddition: An enantioselective [3 + 2] cycloaddition of trimethylenemethane with imines, catalyzed by a palladium complex with a chiral phosphoramidite ligand, can produce chiral pyrrolidines with excellent enantioselectivity.[8]

-

Catalyst-Tuned Regio- and Enantioselective Hydroalkylation: The desymmetrization of 3-pyrrolines using cobalt or nickel catalysts with chiral bisoxazoline (BOX) ligands allows for the divergent synthesis of C2- and C3-alkylated chiral pyrrolidines with high enantiomeric excess.[9]

Biocatalytic Approaches

The use of enzymes or whole-cell systems offers a green and highly selective alternative for the synthesis of chiral 3-pyrrolidinols.

Examples of Biocatalytic Methods:

-

Microbial Hydroxylation: The fungus Aspergillus sp. can hydroxylate 1-benzoylpyrrolidine to produce (S)-1-benzoyl-3-pyrrolidinol.[6]

-

Enzymatic Kinetic Resolution: Lipases, such as Amano PS-IM lipase, can be used for the kinetic resolution of racemic 1-benzoyl-3-pyrrolidinol to obtain the optically active compound with very high enantiomeric excess.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic approaches to chiral 3-pyrrolidinol derivatives, allowing for easy comparison of their efficiency and selectivity.

Table 1: Enantioselective Synthesis of Chiral 3-Pyrrolidinol Derivatives

| Precursor | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

| N-Boc-3-pyrrolidinone | (R,R)-TsDPEN-Iridium Complex, Sodium Formate | (R)-N-Boc-3-pyrrolidinol | 91 | 98 | [7] |

| 3-Pyrroline | CoBr₂ with modified BOX ligand | C3-alkylated pyrrolidine | High | up to 97 | [9] |

| 3-Pyrroline | Nickel catalyst with chiral BOX ligand | C2-alkylated pyrrolidine | High | up to 97 | [9] |

| Trimethylenemethane and Imines | Palladium with phosphoramidite ligands | Pyrrolidine cycloadducts | Excellent | High | [8] |

Table 2: Biocatalytic Synthesis of Chiral 3-Pyrrolidinol Derivatives

| Substrate | Biocatalyst | Product | Conversion/Yield | ee (%) | Reference |

| 1-Benzoylpyrrolidine | Aspergillus sp. NBRC 109513 | (S)-1-Benzoyl-3-pyrrolidinol | - | 66 | [6] |

| 1-Benzoyl-3-pyrrolidinol | Amano PS-IM lipase | Optically active 1-benzoyl-3-pyrrolidinol | - | >99 | [6] |

Experimental Protocols: Key Methodologies in Detail

To provide practical guidance for researchers, this section details the experimental protocols for two key synthetic transformations.

Protocol 1: Asymmetric Transfer Hydrogenation for the Synthesis of (R)-N-Boc-3-pyrrolidinol[7]

Materials:

-

N-Boc-3-pyrrolidinone

-

[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Sodium formate (HCO₂Na)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve [Ir(cod)Cl]₂ and (R,R)-TsDPEN in a suitable solvent.

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add deionized water to the vessel.

-

Add N-Boc-3-pyrrolidinone and sodium formate to the reaction mixture.

-

Stir the reaction vigorously at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain (R)-N-Boc-3-pyrrolidinol.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of 1-Benzoyl-3-pyrrolidinol[6]

Materials:

-

Racemic 1-benzoyl-3-pyrrolidinol

-

Amano PS-IM lipase (immobilized)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene)

Procedure:

-

To a solution of racemic 1-benzoyl-3-pyrrolidinol in the anhydrous organic solvent, add Amano PS-IM lipase.

-

Add vinyl acetate as the acyl donor.

-

Incubate the reaction mixture at a controlled temperature with gentle shaking.

-

Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

-

When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted optically active 1-benzoyl-3-pyrrolidinol from the acetylated product by column chromatography.

The Impact on Drug Discovery: Enabling Stereospecific Interactions

The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets.[4] Chiral 3-pyrrolidinol derivatives, with their well-defined stereocenters, serve as valuable scaffolds for designing drugs that can selectively bind to specific receptors or enzymes, leading to improved efficacy and reduced side effects.[4]

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a recurring motif in many successful drugs.[1] Chiral 3-pyrrolidinol derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and anticancer agents, enzyme inhibitors, and peptidomimetics.[1][4]

Signaling Pathway Interaction Model:

The diagram below illustrates the fundamental principle of how a chiral molecule, such as a 3-pyrrolidinol derivative, can exhibit stereospecific interactions with a biological target, leading to a selective biological response.

Caption: Stereospecific interaction of a chiral ligand with a biological target.

Conclusion

The discovery and development of synthetic routes to chiral 3-pyrrolidinol derivatives represent a significant achievement in organic chemistry with profound implications for drug discovery. From early reliance on chiral pool synthesis to the sophisticated asymmetric catalytic and biocatalytic methods of today, the ability to produce these valuable building blocks with high enantiomeric purity has empowered medicinal chemists to design more selective and effective therapeutic agents. As our understanding of the intricate role of stereochemistry in pharmacology continues to grow, the importance of chiral 3-pyrrolidinol derivatives as a privileged scaffold is set to endure, paving the way for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 9. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of the pyrrolidine scaffold in medicinal chemistry

An In-depth Technical Guide on the Biological Significance and Application of the Pyrrolidine Moiety in Drug Discovery

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential scaffold in medicinal chemistry, widely recognized as a "privileged structure."[1] Its prevalence in natural products, most notably the amino acid L-proline, and its remarkable versatility have cemented its role as a foundational component in the design of a vast array of therapeutic agents.[2] The unique three-dimensional (3D) architecture conferred by its sp³-hybridized carbon atoms allows for a sophisticated exploration of chemical space, a critical advantage over flat, aromatic systems.[3][4] This non-planar structure, capable of "pseudorotation," coupled with the potential for multiple stereogenic centers, provides chemists with a powerful tool to achieve high target affinity and selectivity, while also modulating crucial physicochemical properties such as solubility and basicity.[3][5] This guide provides a comprehensive technical overview of the biological significance of the pyrrolidine scaffold, detailing its role in target engagement across diverse therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of key biological pathways.

Core Attributes of the Pyrrolidine Scaffold in Drug Design

The enduring success of the pyrrolidine ring in drug discovery can be attributed to several key structural and chemical properties:

-

Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the saturated pyrrolidine scaffold provides a distinct 3D geometry. This allows for the precise spatial orientation of substituents to engage with complex protein binding pockets. The ring's inherent flexibility, which can be constrained or "locked" through substitution, enables it to adopt energetically favorable conformations for optimal target interaction.[3]

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. This stereochemical diversity is a critical tool for medicinal chemists, as different enantiomers or diastereomers of a drug candidate often exhibit vastly different biological activities, binding affinities, and metabolic profiles due to the chiral nature of biological targets.[3][4]

-

Basicity and Hydrogen Bonding: The nitrogen atom within the ring imparts basicity, which can be crucial for forming ionic interactions with acidic residues in a protein's active site. The N-H group can act as a hydrogen bond donor, while a substituted nitrogen can serve as a hydrogen bond acceptor.[5] This ability to participate in hydrogen bonding is fundamental to many drug-receptor interactions. Furthermore, the nitrogen atom serves as a convenient point for chemical modification, with an estimated 92% of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[6][4]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the aqueous solubility of a molecule, a desirable trait for improving pharmacokinetic properties.[5] Its lower lipophilicity compared to its six-membered counterpart, piperidine, can be advantageous in fine-tuning a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Therapeutic Applications and Quantitative Data

The versatility of the pyrrolidine scaffold is demonstrated by its presence in a wide range of FDA-approved drugs and clinical candidates. These compounds target a broad spectrum of diseases, including viral infections, cancer, diabetes, and neurological disorders.[7][8] The following tables summarize quantitative data for several prominent examples.

Table 1: Anti-Infective and Anti-Cancer Agents

| Drug Name | Therapeutic Target | Indication | Potency (IC₅₀ / Kᵢ) |

| Telaprevir | HCV NS3/4A Serine Protease | Hepatitis C | 0.35 µM (IC₅₀)[3][4] |

| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | 5.1 nM (IC₅₀)[9] |

| Pacritinib | Janus Kinase 2 (JAK2) | Myelofibrosis | - |

| Futibatinib | Fibroblast Growth Factor Receptor 4 (FGFR4) | Cholangiocarcinoma | - |

| Clindamycin | Bacterial 50S Ribosomal Subunit | Bacterial Infections | - |

Table 2: Antidiabetic and Anticonvulsant Agents

| Drug Name | Therapeutic Target | Indication | Potency (IC₅₀ / Kᵢ) |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | 62 nM (IC₅₀)[1] |

| Levetiracetam | Synaptic Vesicle Glycoprotein 2A (SV2A) | Epilepsy | ~8 µM (Kᵢ)[10] |

| Seletracetam | Synaptic Vesicle Glycoprotein 2A (SV2A) | Epilepsy (Investigational) | ~10-fold higher affinity than Levetiracetam[11] |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Hypertension | 22 nM (IC₅₀ for a key analog)[12] |

Key Signaling Pathways Modulated by Pyrrolidine-Based Drugs

To understand the biological significance of these drugs, it is essential to visualize their mechanism of action within their respective signaling pathways.

DPP-4 Inhibition in the Incretin Pathway

Vildagliptin is a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin hormones like GLP-1 and GIP.[13][14] By inhibiting DPP-4, Vildagliptin prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in type 2 diabetes.[14]

BTK Inhibition in the B-Cell Receptor (BCR) Pathway

Acalabrutinib is a second-generation, highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[15] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[16] In malignant B-cells, this pathway is often constitutively active. Acalabrutinib covalently binds to a cysteine residue in the BTK active site, irreversibly blocking its activity and disrupting the downstream signaling cascade that promotes tumor cell survival.[16]

Experimental Protocols

The discovery and optimization of pyrrolidine-based drugs rely on robust synthetic methods and precise biological assays. The following sections provide representative protocols.

Synthesis Protocol: 1,3-Dipolar Cycloaddition

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[5][8] The following is a general procedure for the synthesis of a substituted pyrrolidine scaffold.

Objective: To synthesize a functionalized pyrrolidine via a three-component 1,3-dipolar cycloaddition.

Materials:

-

Isatin (or a substituted aldehyde/ketone)

-

An α-amino acid (e.g., L-proline or sarcosine)

-

A dipolarophile (e.g., N-substituted maleimide, chalcone)

-

Solvent (e.g., Toluene, Methanol, or Ethanol)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and reflux condenser

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Reactant Setup: To a round-bottom flask, add the isatin (1.0 mmol, 1.0 eq), the α-amino acid (1.2 mmol, 1.2 eq), and the dipolarophile (1.2 mmol, 1.2 eq).

-

Solvent Addition: Add the appropriate solvent (e.g., 10 mL of toluene).

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. The reaction generates the azomethine ylide in situ via decarboxylation of the amino acid and condensation with the carbonyl compound. The ylide is then trapped by the dipolarophile.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro-pyrrolidine product.

-

Characterization: Confirm the structure and stereochemistry of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and, if possible, single-crystal X-ray analysis.

Biological Assay Protocol: DPP-4 Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory potency (IC₅₀) of a test compound, such as Vildagliptin, against the DPP-4 enzyme.

Objective: To determine the IC₅₀ value of a test compound against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[17]

-

Test compound (e.g., Vildagliptin) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in Assay Buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold dilutions. Prepare a solution of DPP-4 enzyme and the substrate in Assay Buffer at 2x the final desired concentration.

-

Plate Setup: In a 96-well plate, add 25 µL of each test compound dilution in duplicate. Include wells for "Enzyme Control" (buffer + DMSO, no inhibitor) and "Background" (buffer only, no enzyme).

-

Enzyme Addition: Add 25 µL of the 2x DPP-4 enzyme solution to all wells except the "Background" wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the 2x substrate solution to all wells. The final volume in each well is 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity every minute for 30 minutes. The enzyme cleaves the AMC group from the substrate, releasing a fluorescent signal.

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic read.

-

Subtract the average slope of the "Background" wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control" wells: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Workflow

The development of potent and selective pyrrolidine-based drugs is an iterative process guided by Structure-Activity Relationship (SAR) studies. This involves synthesizing and testing a series of analogs to understand how structural modifications impact biological activity.

Conclusion

The pyrrolidine scaffold represents a triumph of medicinal chemistry, demonstrating how a relatively simple heterocyclic core can be elaborated to produce drugs with profound impacts on human health. Its unique combination of 3D geometry, stereochemical potential, and favorable physicochemical properties makes it an exceptionally "privileged" and versatile scaffold. By modulating key biological pathways, from enzymatic inhibition in metabolic diseases to the disruption of oncogenic signaling, pyrrolidine-containing molecules continue to provide novel therapeutic solutions. The continued application of rational drug design, guided by detailed SAR studies and a deep understanding of molecular interactions, ensures that the pyrrolidine ring will remain a central and invaluable component in the drug discovery arsenal for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 5. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]

- 6. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 14. glucagon.com [glucagon.com]

- 15. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex and biologically active molecules. Its defined stereochemistry and bifunctional nature, possessing both a secondary amine within the pyrrolidine ring and a primary amine on the ethyl substituent, as well as a hydroxyl group, make it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Physicochemical Properties

The physicochemical properties of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol are crucial for its handling, formulation, and application in synthesis. While specific experimental data for the (3R)-enantiomer is not widely published, the properties of its enantiomer, (3S)-1-(2-Aminoethyl)-3-pyrrolidinol (CAS Number: 540787-75-5), provide a reliable reference. The physical and chemical properties, except for the direction of optical rotation, are expected to be identical for both enantiomers.

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol [1][] |

| Boiling Point | 245.3 °C at 760 mmHg[] |

| Density | 1.103 g/cm³[] |

| LogP | -0.35010[] |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| Chirality | (R)-configuration at C3 |

Synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

The synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol can be achieved through a multi-step process commencing from a readily available chiral starting material. A common and effective strategy involves the synthesis of the key intermediate, (R)-3-pyrrolidinol, followed by N-alkylation to introduce the 2-aminoethyl group.

Part 1: Synthesis of (R)-3-pyrrolidinol

(R)-3-pyrrolidinol can be synthesized from various chiral pool sources, such as L-aspartic acid or L-malic acid. The synthesis from L-malic acid is a well-established method.[3]

Experimental Protocol: Synthesis of (R)-3-pyrrolidinol from L-Malic Acid (Illustrative)

-

Amidation: L-Malic acid is reacted with benzylamine in a high-boiling solvent with azeotropic removal of water to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

-

Reduction: The resulting succinimide derivative is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride with a co-reagent like iodine, in an anhydrous etheral solvent like tetrahydrofuran (THF) to yield (S)-1-benzyl-3-pyrrolidinol.[3]

-

Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation. (S)-1-benzyl-3-pyrrolidinol is dissolved in an appropriate solvent like methanol or ethanol and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This step yields (R)-3-pyrrolidinol. It is important to note that the stereochemical descriptor changes from (S) to (R) upon removal of the benzyl group due to changes in Cahn-Ingold-Prelog priority rules, not due to an inversion of stereochemistry.

Part 2: N-Alkylation of (R)-3-pyrrolidinol

The introduction of the 2-aminoethyl side chain onto the pyrrolidine nitrogen can be accomplished via N-alkylation. To avoid side reactions with the primary amine of the incoming fragment, a protected form of 2-aminoethyl halide is often used.

Experimental Protocol: N-Alkylation and Deprotection (Illustrative)

-

N-Alkylation: (R)-3-pyrrolidinol is reacted with a suitable N-protected 2-haloethylamine, such as N-(tert-butoxycarbonyl)-2-bromoethylamine, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction mixture is typically heated to drive the reaction to completion.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions. The N-Boc protected product is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the desired (3R)-1-(2-Aminoethyl)-3-pyrrolidinol.

-

Purification: The final product is purified by distillation under reduced pressure or by column chromatography on silica gel.

Purification and Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is critical for its application in the synthesis of chiral drugs.

Purification of Enantiomers

If the synthesis results in a racemic or enantioenriched mixture, resolution can be achieved through the formation of diastereomeric salts. This involves reacting the amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization.[4] After separation, the desired enantiomer is liberated by treatment with a base.

Chiral HPLC Analysis

The enantiomeric excess (ee) of the final product can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[5][6][7][8]

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection.

Spectral Data

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring, the ethyl chain, the hydroxyl group, and the amino groups. The protons adjacent to the chiral center at C3 would likely appear as complex multiplets.

-

¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbon bearing the hydroxyl group (C3) would be indicative of its alcohol functionality.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] Chiral 3-hydroxypyrrolidine derivatives, in particular, serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including treatments for neurological disorders, infectious diseases, and metabolic disorders. The presence of multiple functional groups in (3R)-1-(2-Aminoethyl)-3-pyrrolidinol allows for diverse chemical modifications, making it a valuable starting point for the construction of compound libraries for drug screening.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available scientific literature detailing specific signaling pathways that are directly modulated by (3R)-1-(2-Aminoethyl)-3-pyrrolidinol itself. Its primary role, as established in the chemical literature, is that of a chiral building block for the synthesis of more complex, biologically active molecules. The logical workflow for its utilization in drug discovery is outlined below.

Caption: Logical workflow for the synthesis and application of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in drug discovery.

Conclusion

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a stereochemically defined building block with significant potential in the pharmaceutical industry. Its synthesis from readily available chiral precursors, combined with its versatile functionality, makes it an important tool for the creation of novel and effective therapeutic agents. The detailed understanding of its properties and synthetic routes provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

- 1. 540787-75-5|(3S)-1-(2-Aminoethyl)-3-pyrrolidinol|(3S)-1-(2-Aminoethyl)-3-pyrrolidinol|-范德生物科技公司 [bio-fount.com]

- 3. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Preliminary Biological Screening of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. This guide outlines a representative preliminary biological screening cascade for a novel derivative, (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. Lacking specific literature on this exact molecule, this document presents a hypothetical screening workflow based on established methodologies for similar compounds.

Given that many pyrrolidine derivatives act on G-protein coupled receptors, this screening protocol will proceed with the hypothesis that (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a potential antagonist for the Histamine H3 receptor (H3R), a promising target for cognitive and sleep disorders.[2][3]

Synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

A plausible synthetic route for the title compound can be envisioned starting from commercially available materials. The following workflow outlines a potential multi-step synthesis.

Caption: A potential synthetic pathway for the target compound.

Overall Biological Screening Workflow

The preliminary biological evaluation of a new chemical entity (NCE) follows a structured progression from broad in vitro assessments to more specific in vivo studies. This workflow is designed to efficiently assess the compound's cytotoxic profile, target engagement, and acute toxicity.

Caption: A stepwise workflow for preliminary biological screening.

In Vitro Screening Protocols and Data

Cytotoxicity Assessment: MTT Assay

The initial step is to assess the general cytotoxicity of the compound to rule out non-specific cell killing and to determine appropriate concentration ranges for subsequent assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay [4][5]

-

Cell Plating: Seed human cell lines (e.g., HEK293, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| Cell Line | Tissue of Origin | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | > 100 |

| A549 | Human Lung Carcinoma | > 100 |

| SH-SY5Y | Human Neuroblastoma | > 100 |

Data are hypothetical representations.

Target Engagement: Histamine H3 Receptor Binding Assay

To test the hypothesis that the compound interacts with the H3 receptor, a competitive radioligand binding assay is performed. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.[6]

Experimental Protocol: H3R Competitive Binding Assay [7][8]

-

Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human Histamine H3 receptor.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Receptor membranes (5-10 µg of protein per well).

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) near its Kd value.

-

Varying concentrations of the test compound, (3R)-1-(2-Aminoethyl)-3-pyrrolidinol (e.g., 0.1 nM to 10 µM).

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled H3R antagonist (e.g., 10 µM Thioperamide).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[7]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Data Acquisition: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical H3 Receptor Binding Affinity

| Compound | Target | Radioligand | Ki (nM) |

| (3R)-1-(2-Aminoethyl)-3-pyrrolidinol | Human H3R | [3H]-Nα-methylhistamine | 85 |

| Thioperamide (Control) | Human H3R | [3H]-Nα-methylhistamine | 5 |

Data are hypothetical representations.

Postulated Mechanism: H3 Receptor Signaling Pathway

The H3 receptor is a Gαi/o-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters, respectively.[2] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[9]

Caption: A simplified diagram of the H3R inhibitory signaling pathway.

Preliminary In Vivo Screening

Acute Oral Toxicity Study (OECD TG 423)

An acute oral toxicity study is conducted to determine the short-term toxic effects of a single oral dose of a substance and to aid in its classification for hazard labeling. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals.[10][11][12]

Experimental Protocol: OECD TG 423 [13][14]

-

Animal Model: Use healthy, young adult female Wistar rats (nulliparous and non-pregnant), acclimatized for at least 5 days.

-

Housing: House animals in appropriate conditions with a 12-hour light/dark cycle and free access to standard laboratory diet and drinking water.[11]

-

Dosing Procedure (Stepwise):

-

Step 1: Dose a group of 3 animals sequentially with a starting dose (e.g., 300 mg/kg, as no prior data is available). The substance is administered orally via gavage.

-

Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

-

Step 2 (Decision):

-

If no mortality occurs, proceed to a higher dose (2000 mg/kg) in another group of 3 animals.

-

If mortality occurs, testing is continued at lower dose levels in new groups of animals to determine the toxicity classification.

-

-

-

Parameters Observed:

-

Mortality: Record any deaths.

-

Clinical Signs: Observe changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Measure individual animal weights shortly before dosing and at least weekly thereafter.

-

-

Pathology: At the end of the study, all surviving animals are subjected to gross necropsy.

-

Classification: The substance is classified into one of the Globally Harmonised System (GHS) categories based on the number of mortalities observed at the tested dose levels.

Table 3: Hypothetical Acute Oral Toxicity Results

| Dose (mg/kg) | No. of Animals | Mortalities within 14 days | Key Clinical Signs Observed | GHS Classification |

| 300 | 3 | 0/3 | No significant signs observed. | - |

| 2000 | 3 | 0/3 | Mild, transient lethargy in the first 4 hours. Normal by 24 hours. | Category 5 or Unclassified |

Data are hypothetical representations. Based on these results, the LD50 cut-off is estimated to be > 2000 mg/kg.

Summary and Future Directions

This guide presents a hypothetical but structured preliminary biological screening for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. The in vitro results suggest the compound has low cytotoxicity and moderate affinity for the Histamine H3 receptor. The preliminary in vivo data indicates a low acute oral toxicity profile.

Based on this favorable initial assessment, the following steps would be recommended:

-

Selectivity Profiling: Screen the compound against other histamine receptor subtypes (H1, H2, H4) and a panel of other common CNS receptors to determine its selectivity.

-

Functional Assays: Conduct in vitro functional assays (e.g., cAMP measurement or neurotransmitter release assays) to confirm whether the compound acts as an antagonist, agonist, or inverse agonist at the H3R.

-

In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of cognition or wakefulness.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This systematic approach ensures that only compounds with a promising balance of potency, selectivity, and safety proceed to more extensive and resource-intensive preclinical development.

References

- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. researchgate.net [researchgate.net]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. oecd.org [oecd.org]

- 14. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Structure Elucidation of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical methodologies and data interpretation involved in the structural elucidation of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. The following sections outline the experimental protocols for key analytical techniques and present the expected quantitative data in a structured format.

Introduction

(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral organic molecule containing a pyrrolidinol core structure. The precise determination of its chemical structure, including its stereochemistry, is critical for its application in pharmaceutical development and scientific research. This guide outlines a systematic approach to its structure elucidation using modern analytical techniques.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | m | 1H | H-3 (CH-OH) |

| ~3.0-3.2 | m | 2H | Pyrrolidine CH₂ adjacent to N |

| ~2.8 | t | 2H | N-CH₂ (ethyl) |

| ~2.6 | t | 2H | CH₂-NH₂ (ethyl) |

| ~2.5-2.7 | m | 2H | Pyrrolidine CH₂ adjacent to N |

| ~1.8-2.0 | m | 2H | Pyrrolidine CH₂ |

| (variable) | br s | 3H | OH, NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | C-3 (CH-OH) |

| ~60 | Pyrrolidine CH₂ adjacent to N |

| ~58 | N-CH₂ (ethyl) |

| ~54 | Pyrrolidine CH₂ adjacent to N |

| ~40 | CH₂-NH₂ (ethyl) |

| ~35 | Pyrrolidine CH₂ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol

| m/z | Predicted Fragment |

| 130.1106 | [M+H]⁺ (Molecular Ion) |

| 113 | [M-NH₃]⁺ |

| 84 | [M-C₂H₅N]⁺ |

| 70 | [Pyrrolidine ring fragment] |

| 44 | [CH₂CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or MeOD).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

-

-

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine coupling constants, and assign peaks to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).

-

Data Acquisition:

-

Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI) or an alternative suitable ionization method.

-

Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

-

Data Analysis: Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted fragmentation of the proposed structure.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the enantiomeric purity of the (3R) isomer.

Methodology:

-

Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of chiral amines. Examples include cellulose-based or amylose-based columns (e.g., Chiralcel OD-H).[5]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape.[5]

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Maintain a constant column temperature (e.g., 25 °C).[5]

-

Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess (e.e.).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structure elucidation of a novel chemical entity.

Caption: General Workflow for Structure Elucidation.

Key Structural Features and Spectroscopic Correlations

This diagram highlights the key structural fragments of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol and their expected correlations in the spectroscopic data.

Caption: Key Structural Features and Spectroscopic Correlations.

References

- 1. 3-Pyrrolidinol (40499-83-0) 1H NMR spectrum [chemicalbook.com]

- 2. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]

- 3. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR spectrum [chemicalbook.com]

- 4. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Stereoselective Synthesis of N-Substituted 3-Pyrrolidinols

For Researchers, Scientists, and Drug Development Professionals

The N-substituted 3-pyrrolidinol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its defined stereochemistry is often crucial for potent and selective interaction with biological targets. This technical guide provides an in-depth overview of modern stereoselective methods for the synthesis of these valuable building blocks, focusing on strategies that offer high levels of enantiomeric and diastereomeric control.

Core Synthetic Strategies

The stereoselective construction of N-substituted 3-pyrrolidinols can be broadly categorized into several key approaches:

-

Asymmetric [3+2] Cycloaddition Reactions: These methods are highly effective for the de novo construction of the pyrrolidine ring with excellent stereocontrol.

-

Chemoenzymatic and Biocatalytic Methods: Leveraging the high selectivity of enzymes, these approaches, including kinetic resolutions and asymmetric reductions, provide access to enantiopure 3-pyrrolidinols.

-

Substrate-Controlled Diastereoselective Syntheses: Utilizing existing stereocenters in chiral starting materials to direct the formation of new stereocenters.

-

Catalytic Asymmetric Hydrogenation and Dihydroxylation: The stereoselective functionalization of pyrroline precursors is a powerful strategy to introduce the desired stereochemistry at the C3 and C4 positions.

This guide will delve into the specifics of these methodologies, presenting quantitative data for comparison, detailed experimental protocols for key reactions, and visualizations of the reaction workflows.

Data Presentation: Comparison of Key Methodologies

The following tables summarize the quantitative data for various stereoselective methods for the synthesis of N-substituted 3-pyrrolidinols, allowing for a direct comparison of their efficiency and stereoselectivity.

| Method | N-Substituent | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |

| Chemoenzymatic Reduction | Boc | Ketoreductase/Glucose Dehydrogenase | N-Boc-3-pyrrolidinone | >99 | >99 | N/A | [1][2] |

| Dynamic Kinetic Resolution | Cbz | Lipase PS-IM / Ru-catalyst | (±)-N-Cbz-3-hydroxypyrrolidine | 87 | 95 | N/A | |

| Palladium-Catalyzed [3+2] Cycloaddition | Boc | Pd(0) / Chiral Phosphoramidite Ligand | Trimethylenemethane and N-Boc-imines | High | High | High | [3] |

| Organocatalytic Tandem Reaction | Acetyl | Chiral Amine | 2-(N-acetylamino)malonate and α,β-unsaturated aldehydes | 67-77 | 90-99 | High | [4] |

| Sharpless Asymmetric Dihydroxylation | Cbz | OsO₄ / (DHQD)₂PHAL | N-Cbz-2,3-dihydropyrrole | High | High | N/A | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine[1][2]

This protocol describes the asymmetric reduction of N-Boc-3-pyrrolidinone using a co-expressed ketoreductase (KRED) and glucose dehydrogenase (GDH) system for cofactor regeneration.

Materials:

-

N-Boc-3-pyrrolidinone

-

D-Glucose

-

NADP⁺

-

Phosphate buffer (100 mM, pH 6.5)

-

Cell-free extract of E. coli co-expressing KRED and GDH

-

NaOH solution (2 M)

Procedure:

-

Prepare the initial reaction mixture containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (110 g·L⁻¹), NADP⁺ (0.1 g·L⁻¹), and 100 mmol·L⁻¹ PBS buffer.

-

Add the cell-free extract (30 g·L⁻¹) as the catalyst.

-

Maintain the reaction temperature at 30 °C and the pH at 6.5 with a 2 mol·L⁻¹ NaOH solution.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Dynamic Kinetic Resolution of (±)-N-Cbz-3-hydroxypyrrolidine

This procedure details the lipase-catalyzed acetylation of racemic N-Cbz-3-hydroxypyrrolidine with in situ racemization of the slower-reacting enantiomer.

Materials:

-

(±)-N-Cbz-3-hydroxypyrrolidine

-

Lipase PS-IM (immobilized)

-

Ruthenium catalyst (for racemization)

-

Acyl donor (e.g., isopropenyl acetate)

-

Organic solvent (e.g., toluene)

Procedure:

-

To a solution of (±)-N-Cbz-3-hydroxypyrrolidine in toluene, add the ruthenium catalyst.

-

Add Lipase PS-IM and the acyl donor.

-

Stir the reaction mixture at a controlled temperature (e.g., 40 °C).

-

Monitor the conversion and enantiomeric excess of the product and remaining starting material by chiral HPLC.

-

Upon reaching the desired conversion, filter off the enzyme and catalyst.

-

Remove the solvent under reduced pressure and purify the resulting acetate and the unreacted alcohol by column chromatography.

Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline[7]

This protocol describes the synthesis of 3-aryl-pyrrolidines from an N-alkyl pyrroline.

Materials:

-

PdCl₂

-

P(o-Tol)₃

-

N,N-dimethylpiperazine

-

Aryl bromide

-

Cu(OTf)₂

-

N-propyl-3-pyrroline

-

Acetonitrile

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Aqueous NH₄OH (28%)

Procedure:

-

To a 20 mL microwave vial, add PdCl₂ (21 mg, 0.12 mmol, 0.04 eq.), P(o-Tol)₃ (54 mg, 0.18 mmol, 0.06 eq.), N,N-dimethylpiperazine (2.1 mL, 15 mmol), aryl bromide (3 mmol), Cu(OTf)₂ (1.08 g, 3 mmol), N-propyl-3-pyrroline (1.17 mL, 9 mmol), and acetonitrile (3 mL).

-

Seal the vial and heat at 100 °C for 17 h.

-

Cool the reaction mixture to room temperature and dilute with CH₂Cl₂ (10 mL).

-

Add Et₂O (100 mL) and wash the mixture with aqueous NH₄OH (28%, 100 mL).

-

Separate the organic layer and extract the aqueous layer with Et₂O (3 x 100 mL).

-

Combine the organic layers, dry over MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Organocatalytic Synthesis of Chiral 5-Hydroxypyrrolidines[4]

This procedure outlines a tandem reaction between an N-acylaminomalonate and an α,β-unsaturated aldehyde catalyzed by a chiral amine.

Materials:

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Diethyl (N-acetylamino)malonate

-